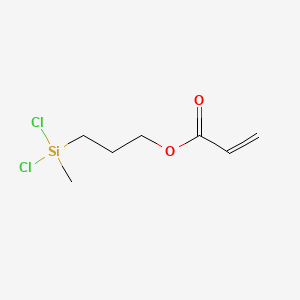

(3-Acryloxypropyl)methyldichlorosilane

Description

Foundational Principles of Silane (B1218182) Coupling Agents in Interface Science

Silane coupling agents are organosilicon compounds designed to create durable bonds between dissimilar materials, typically organic polymers and inorganic substrates. sinosil.comdakenchem.com Their effectiveness stems from a dual-functionality molecular structure, generally represented by the formula R-Si-X₃. iotasilane.com In this structure, 'R' is an organofunctional group (e.g., amino, vinyl, epoxy, or acrylate) that is compatible with an organic matrix, while 'X' represents a hydrolyzable group, such as an alkoxy group (-OR) or a halogen like chlorine (-Cl). sinosil.comiotasilane.com

The fundamental mechanism of a silane coupling agent involves a multi-step process at the interface between materials. gelest.com

Hydrolysis: The hydrolyzable groups (in this case, the chloro groups of (3-Acryloxypropyl)methyldichlorosilane) react with water to form reactive silanol (B1196071) groups (Si-OH). sinosil.comiotasilane.comgelest.com This step is crucial for enabling subsequent bonding to the inorganic surface.

Condensation: The newly formed silanol groups can condense with hydroxyl groups present on the surface of inorganic materials (like glass, metal oxides, or silica), forming stable, covalent siloxane bonds (Si-O-Substrate). dakenchem.comiotasilane.com The silanols can also self-condense with each other to form a cross-linked polysiloxane network at the interface. gelest.comscispace.com

Interfacial Bonding: Simultaneously, the organofunctional 'R' group at the other end of the molecule interacts and forms covalent bonds with the organic polymer matrix during curing or polymerization. dakenchem.comhengdasilane.com

This molecular bridge established by the silane coupling agent enhances adhesion and improves the mechanical, electrical, and thermal properties of the resulting composite material, particularly under challenging environmental conditions like high humidity. sinosil.comiotasilane.com The most widely accepted explanation for this phenomenon is the chemical bond theory, which posits that the coupling agent forms covalent bonds with both the inorganic and organic phases, acting as a true molecular bridge. iotasilane.comhengdasilane.com

The Role of this compound as a Bifunctional Precursor in Advanced Materials

This compound is a prime example of a bifunctional precursor, a class of molecules that possess two distinct reactive sites, enabling them to serve as fundamental building blocks in polymer synthesis. mdpi.comresearchgate.net Its structure contains an acryloxypropyl group and a methyldichlorosilyl group, each offering a pathway for different chemical transformations. gelest.comalfa-chemistry.com

The methyldichlorosilyl group is the inorganic reactive site. Dichlorosilanes are common precursors for the synthesis of silicones (polysiloxanes). researchgate.net Through hydrolysis and condensation reactions, the two chlorine atoms are replaced by hydroxyl groups, which then react to form a linear or cyclic polysiloxane backbone (a chain of alternating silicon and oxygen atoms). gelest.comresearchgate.net This allows the molecule to be incorporated directly into the main chain of a silicone polymer. mdpi.com

The acryloxypropyl group serves as the organic reactive site. The acrylate (B77674) functionality is highly susceptible to free-radical polymerization and is also used in UV-curing systems and click chemistry reactions. nih.govjhsi.biz This allows for the grafting of polymer chains from surfaces modified with this silane or for the cross-linking of polymer matrices. jhsi.biz

This dual reactivity makes this compound a versatile precursor for creating organic-inorganic hybrid polymers. It can be used to synthesize polysiloxanes with pendant acrylate groups, which can be further functionalized or polymerized. mdpi.com Alternatively, it can be used to modify surfaces, imparting a reactive acrylate functionality that can then be used to anchor other materials or initiate polymerization. gelest.comresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 71550-63-5 | alfa-chemistry.comchemicalbook.com |

| Molecular Formula | C₇H₁₂Cl₂O₂Si | alfa-chemistry.com |

| Molecular Weight | 227.15 g/mol | alfa-chemistry.com |

| Appearance | Transparent Liquid | alfa-chemistry.com |

| Boiling Point | 73°C | alfa-chemistry.com |

| Density | 1.15 g/cm³ | alfa-chemistry.com |

| IUPAC Name | 3-[dichloro(methyl)silyl]propyl prop-2-enoate | alfa-chemistry.com |

| Synonym | Methyldichlorosilylpropylacrylate | gelest.com |

Current Academic Research Landscape and Trajectories for this compound

The current research involving this compound and related compounds is primarily focused on the development of novel hybrid materials with precisely controlled properties. The bifunctional nature of this precursor is central to these investigations.

A significant area of research is in surface modification . Scientists utilize molecules like this compound to alter the surface properties of inorganic nanoparticles and substrates, such as silica (B1680970) or metal oxides. researchgate.nettyut.edu.cn By grafting this silane onto a surface, a layer of reactive acrylate groups is introduced. This functionalized surface can then be used to initiate polymerization, creating a covalently bonded polymer coating that can enhance compatibility with a polymer matrix or introduce new functionalities. researchgate.nettyut.edu.cn While many studies use the analogous methacryloxypropyltrimethoxysilane (MPS) for this purpose, the underlying principle of leveraging the acrylate group for subsequent reactions is identical. researchgate.net

Another major trajectory is the use of such bifunctional silanes as monomers or crosslinkers in polymer synthesis. The ability of the dichlorosilyl group to form a polysiloxane backbone, combined with the polymerizable acrylate group, allows for the creation of advanced silicones and organic-inorganic composite resins. mdpi.comjhsi.biz These materials find applications in specialized areas like photoimageable waveguides for microelectronics, where the silane is employed to fabricate low-shrinkage materials. gelest.com Research also explores the synthesis of hyperbranched polymers and dendrimers where the precise placement of functional groups, such as acrylates, is critical for the final material's properties. nih.gov

Future research is likely to continue exploring the synthesis of complex polymer architectures, such as block copolymers and functional nanocomposites, using bifunctional precursors like this compound. mdpi.com The goal is to design materials with enhanced thermal stability, mechanical strength, and specific optical or electrical properties for use in high-performance coatings, adhesives, and advanced electronic and biomedical devices. mdpi.comnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-methacryloxypropyltrimethoxysilane (MPS) |

| Aminopropyl triethoxysilane |

| Dichlorodimethylsilane |

| Phenyltrimethoxysilane |

Structure

3D Structure

Properties

IUPAC Name |

3-[dichloro(methyl)silyl]propyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Cl2O2Si/c1-3-7(10)11-5-4-6-12(2,8)9/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAQKTTVWCCNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCCOC(=O)C=C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20992099 | |

| Record name | 3-[Dichloro(methyl)silyl]propyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71550-63-5 | |

| Record name | 3-(Dichloromethylsilyl)propyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71550-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[Dichloro(methyl)silyl]propyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Acryloxypropyl Methyldichlorosilane Derivatives

Synthetic Routes to Acrylate-Functionalized Chlorosilanes

The primary and most direct method for the synthesis of (3-Acryloxypropyl)methyldichlorosilane is the hydrosilylation reaction. This process involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex. In the case of the target molecule, this involves the reaction of methyldichlorosilane (B44661) with allyl acrylate (B77674).

The hydrosilylation reaction is a well-established method for forming carbon-silicon bonds. rsc.org For the synthesis of acrylate-functionalized chlorosilanes, a platinum-based catalyst is often employed. A process for a similar compound, 3-methacryloxypropyldimethylchlorosilane, utilizes a continuous flow reactor where streams of the allyl derivative and the chlorosilane are mixed in the presence of a hydrosilylation catalyst. google.com This approach allows for controlled reaction conditions and improved safety.

An alternative, though less direct, route involves a condensation reaction. For instance, 3-acryloxypropyltrimethoxysilane can be synthesized by the condensation of an acrylate salt, such as sodium acrylate, with 3-chloropropyltrimethoxysilane. google.com A similar approach could theoretically be applied using 3-chloropropylmethyldichlorosilane (B1585121) as the starting material.

| Reaction Parameter | Typical Conditions for Hydrosilylation |

| Reactants | Allyl Acrylate, Methyldichlorosilane |

| Catalyst | Platinum-based (e.g., Karstedt's catalyst) |

| Solvent | Typically neat or in a non-polar aprotic solvent |

| Temperature | 50-100°C |

| Yield | Moderate to high, depending on catalyst and conditions. nih.gov |

Post-Synthetic Derivatization of the Dichlorosilane (B8785471) Moiety

The dichlorosilyl group in this compound is highly susceptible to nucleophilic substitution, making it a versatile handle for further chemical modifications.

Hydrolysis Pathways to Silanol (B1196071) Intermediates

The hydrolysis of organodichlorosilanes, such as this compound, is a facile reaction that proceeds readily in the presence of water. The reaction initially leads to the formation of a silanediol, (3-Acryloxypropyl)methylsilanediol, with the concomitant release of hydrochloric acid. These silanol intermediates are often unstable and prone to self-condensation. acs.org The pH of the reaction medium can influence the hydrolysis and subsequent condensation rates. researchgate.net

The general reaction for the hydrolysis of a dichlorosilane is as follows: R(CH₃)SiCl₂ + 2H₂O → R(CH₃)Si(OH)₂ + 2HCl

Condensation Reactions for Polysiloxane and Silsesquioxane Frameworks

The silanol intermediates generated from the hydrolysis of this compound can undergo intermolecular condensation to form polysiloxane chains. The condensation of difunctional silanes, like the dichlorosilane , typically leads to linear or cyclic polysiloxanes. acs.org The control over the condensation process is crucial to obtain polymers with desired molecular weights and structures.

Silsesquioxanes, which are cage-like or ladder-like structures with the empirical formula (RSiO₁.₅)ₙ, are typically formed from the hydrolysis and condensation of trifunctional silanes (RSiX₃). conicet.gov.ar However, co-condensation of this compound with a trifunctional silane (B1218182) could lead to the incorporation of the acrylate functionality into a silsesquioxane framework. The synthesis of ladder-like polysilsesquioxanes has been reported from the sol-gel reaction of organotrialkoxysilanes, and similar principles could be applied to chlorosilane precursors. researchgate.netresearchgate.net

| Derivative | Precursor(s) | General Reaction Condition | Resulting Structure |

| Polysiloxane | This compound | Controlled hydrolysis and condensation | Linear or cyclic polymers |

| Silsesquioxane | This compound + R'SiCl₃ | Co-hydrolysis and condensation | Copolymers with cage or ladder structures |

Esterification Reactions with Acetic Anhydride (B1165640) for Acetoxy Derivatives

The chlorine atoms of the dichlorosilyl group can be replaced by acetoxy groups through an esterification reaction with acetic anhydride. This reaction provides a route to (3-Acryloxypropyl)methyldiacetoxysilane. The reaction between a chlorosilane and acetic anhydride is a known method for the preparation of acetoxysilanes. libretexts.orglibretexts.org The reaction typically proceeds with the formation of acetyl chloride as a byproduct.

The general mechanism involves the nucleophilic attack of the anhydride on the silicon center, followed by the elimination of a chloride ion. youtube.com

Controlled Functionalization in Hybrid Systems utilizing this compound

The dual functionality of this compound makes it an excellent candidate for the creation of organic-inorganic hybrid materials. gelest.com The dichlorosilyl group can be used to form a stable inorganic siloxane network through hydrolysis and condensation, while the acrylate group provides a site for organic polymerization.

Upon hydrolysis and condensation, the silane can form a polysiloxane backbone. The pendant acrylate groups can then be polymerized, for example, through free-radical or UV-initiated polymerization, to create a cross-linked hybrid material. This approach allows for the combination of the properties of both the inorganic siloxane component (e.g., thermal stability, low surface energy) and the organic acrylate polymer (e.g., flexibility, toughness). jhsi.biz The use of such functional silanes in the preparation of hybrid coatings and composites has been widely explored. mdpi.commdpi.com

The controlled nature of these functionalization reactions allows for the tailoring of the final material's properties, such as mechanical strength, thermal stability, and surface characteristics.

Mechanistic Investigations of Interfacial Adhesion and Coupling Processes

Molecular-Level Interactions at Organic-Inorganic Interfaces Facilitated by (3-Acryloxypropyl)methyldichlorosilane

This compound is a bifunctional molecule designed to act as a molecular bridge between inorganic substrates and organic polymer matrices. nih.govgelest.comgelest.com Its efficacy stems from its two distinct chemical functionalities: a methyldichlorosilyl group that interacts with inorganic surfaces and an acryloxy group that can engage with a polymer matrix. nih.govgelest.comgelest.com

At the molecular level, the primary interaction with an inorganic surface, such as silica (B1680970) or metal oxides, begins with the methyldichlorosilyl group. nih.govgelest.com These surfaces are typically populated with hydroxyl (-OH) groups. nih.govepoxysca.com The silicon-chlorine bonds in the dichlorosilane (B8785471) are highly reactive and readily undergo hydrolysis in the presence of surface moisture or atmospheric water. nj.govresearchgate.net This reaction produces highly reactive silanol (B1196071) (Si-OH) intermediates and hydrogen chloride. nj.govacs.org These silanols then condense with the hydroxyl groups on the inorganic substrate, forming stable, covalent siloxane bonds (Si-O-Substrate). nih.govgelest.comepoxysca.com This process anchors the silane (B1218182) molecule to the inorganic surface.

Simultaneously, the anchored silane molecules can interact with each other. The silanol groups of adjacent molecules can undergo self-condensation, forming a cross-linked polysiloxane network parallel to the substrate surface. nih.gov This creates a durable, multi-layered interphase that is chemically bonded to the inorganic material. nih.gov The presence of a methyl group on the silicon atom, as opposed to a third hydrolyzable group, influences the structure of this polysiloxane network, potentially reducing the cross-link density compared to a trichlorosilane (B8805176) and affecting the flexibility of the resulting interfacial layer.

On the organic side of the interface, the propyl chain acts as a spacer, and the terminal acryloxy group provides the means for interaction with the polymer matrix. jhsi.biz This interaction can occur through several mechanisms, including physical entanglement, the formation of interpenetrating polymer networks (IPNs), and direct covalent bonding via copolymerization. nih.govresearchgate.neteversticks.com The result is a transition from a rigid inorganic phase to a flexible organic phase, with adhesion promoted by a combination of strong chemical bonds and physical interactions. nih.govresearchgate.net

Covalent and Non-Covalent Bonding Mechanisms in Silane-Modified Systems

The adhesion promoted by this compound is a composite of strong covalent bonds and weaker, but significant, non-covalent interactions.

Covalent Bonding: The cornerstone of the adhesion mechanism is the formation of covalent bonds at both the inorganic and organic interfaces.

Inorganic Interface (Substrate-Silane): The primary covalent linkage is the metallo-siloxane bond (e.g., Si-O-Si for silica substrates) formed from the condensation of silanols (derived from the dichlorosilyl group) and substrate hydroxyls. nih.gov These bonds are robust and provide a durable anchor for the coupling agent to the inorganic surface. gelest.comgelest.com

Inter-Silane Linkages: Horizontal condensation between adjacent silanol groups forms a cross-linked siloxane polymer network (Si-O-Si). nih.gov This network adds to the mechanical integrity and stability of the interfacial layer.

Organic Interface (Silane-Polymer): The acryloxy group is a vinyl functionality that can readily participate in free-radical polymerization. jhsi.biz When mixed with a polymerizable resin (like an acrylic or vinyl polymer), the silane's acryloxy group can copolymerize with the resin monomers, forming covalent carbon-carbon bonds that graft the polymer chains directly to the silane interphase. cmu.eduresearchgate.net

Non-Covalent Bonding: While covalent bonds provide the primary strength, non-covalent interactions are crucial for dissipating stress at the interface and ensuring compatibility between the silane layer and the polymer matrix.

Hydrogen Bonding: Before condensation, the hydrolyzed silanol groups can form hydrogen bonds with the hydroxyl groups on the substrate surface. nih.govresearchgate.net Additionally, the carbonyl group of the acryloxy functionality can act as a hydrogen bond acceptor, interacting with donor groups on the polymer or substrate. nih.gov

Interpenetrating Networks (IPN): In cases where the polymer matrix is cured in the presence of the silane-modified surface, the polymer chains can become physically entangled with the polysiloxane network and the propyl chains of the silane. researchgate.neteversticks.com This creates a diffuse interphase with a high degree of mechanical interlocking, which significantly enhances the toughness and durability of the bond. researchgate.net

The combination of these bonding mechanisms creates a graded interphase that effectively transfers stress from the flexible polymer matrix to the rigid inorganic filler, a key factor in the improved mechanical performance of the resulting composite material. cmu.edumdpi.com

Table 1: Summary of Bonding Interactions

| Interaction Type | Location | Description | Significance |

|---|---|---|---|

| Covalent | |||

| Metallo-siloxane Bond (Si-O-Substrate) | Inorganic Substrate ↔ Silane | Condensation reaction between silanols and substrate hydroxyls. nih.govepoxysca.com | Primary, durable chemical bond to the inorganic surface. gelest.com |

| Siloxane Bond (Si-O-Si) | Silane ↔ Silane | Self-condensation of silanol groups to form a polymer network. nih.gov | Creates a stable, cross-linked interfacial layer. |

| Carbon-Carbon Bond (C-C) | Silane ↔ Organic Polymer | Copolymerization of the acryloxy group with the polymer matrix. jhsi.bizcmu.edu | Strong chemical bond integrating the silane into the polymer network. |

| Non-Covalent | |||

| Hydrogen Bonding | Substrate/Polymer ↔ Silane | Interaction between silanols/carbonyls and hydroxyls or other polar groups. nih.govresearchgate.net | Contributes to initial surface wetting and interfacial adhesion. |

| Van der Waals Forces | Polymer ↔ Silane Propyl Chain | General intermolecular attractions. nih.gov | Enhances compatibility and adhesion, especially with non-polar polymers. |

| Interpenetrating Network (IPN) | Polymer ↔ Silane Interphase | Physical entanglement of polymer chains with the silane network. researchgate.neteversticks.com | Improves mechanical toughness and stress dissipation. |

Influence of Silane Hydrolytic Reactivity on Interfacial Layer Formation

The formation of a stable and effective interfacial layer is critically dependent on the hydrolysis and subsequent condensation of the silane coupling agent. nj.gov The hydrolytic reactivity of the silicon-functional group dictates the kinetics and morphology of this process. This compound, with its two chloro groups, exhibits significantly different reactivity compared to more common trialkoxy analogs (e.g., trimethoxysilanes or triethoxysilanes).

Chlorosilanes are among the most reactive silanes. researchgate.net Their reaction with water is rapid and exothermic, producing hydrogen chloride (HCl) as a byproduct. nj.govacs.org This is in contrast to alkoxysilanes, which hydrolyze more slowly and release alcohol. nj.gov The HCl generated during the hydrolysis of dichlorosilanes can act as a catalyst, further accelerating the hydrolysis and condensation reactions. nih.gov

The key steps in the interfacial layer formation are:

Hydrolysis: The Si-Cl bonds are rapidly cleaved by water to form Si-OH (silanol) groups. Due to the high reactivity, this can occur with trace amounts of water on the substrate surface or from the ambient environment. nj.gov

Condensation: The newly formed, highly reactive silanols can then condense in two ways:

With the substrate: Forming covalent Si-O-Substrate bonds. nih.govepoxysca.com

With each other: Forming a polysiloxane network (Si-O-Si). nih.gov

The high reactivity of dichlorosilanes means that the formation of the interfacial layer can be very fast. However, this can also be a challenge to control. Uncontrolled, rapid hydrolysis and self-condensation in solution can lead to the formation of siloxane oligomers before the silane has a chance to bond to the substrate, potentially resulting in a weaker, less organized interface. nih.gov Therefore, application conditions must be carefully managed.

The presence of one non-hydrolyzable methyl group in this compound, compared to a trichlorosilane, results in the formation of linear or less densely cross-linked polysiloxane chains. This can impart greater flexibility to the interfacial layer, which may be advantageous for dissipating mechanical stress.

Table 2: Comparative Hydrolytic Reactivity of Silane Functional Groups

| Functional Group | General Reactivity | Byproduct of Hydrolysis | Key Characteristics |

|---|---|---|---|

| -SiCl₂CH₃ | Very High | HCl nj.gov | Rapid reaction, catalyzed by its own byproduct; forms a less cross-linked network than trichlorosilanes. |

| -Si(OCH₃)₃ | High | Methanol (B129727) nj.gov | Slower than chlorosilanes; hydrolysis rate is pH-dependent. nj.gov |

| -Si(OC₂H₅)₃ | Moderate | Ethanol nj.gov | Slower hydrolysis than methoxysilanes due to steric hindrance, offering better processing control. nj.gov |

Role of the Acryloxy Group in Polymer Network Interpenetration and Grafting

The acryloxy group [-O-C(O)CH=CH₂] at the terminus of the propyl chain is the key to this compound's ability to interact and bond with an organic polymer matrix. jhsi.biz Its primary roles are to enable covalent grafting and to facilitate the formation of interpenetrating polymer networks (IPNs). researchgate.neteversticks.com

Grafting via Copolymerization: The carbon-carbon double bond in the acryloxy group is reactive towards free-radical polymerization. jhsi.biz When used in composites with thermosetting resins that cure via a free-radical mechanism (such as polyesters, vinyl esters, or acrylics), the acryloxy group can copolymerize directly with the matrix monomers. cmu.eduresearchgate.net This process, known as grafting, creates a direct covalent link between the silane coupling agent (already anchored to the inorganic surface) and the polymer chains. researchgate.netmdpi.com This chemical integration results in a significant improvement in load transfer across the interface, which is reflected in enhanced mechanical properties like flexural and tensile strength of the composite. cmu.edumdpi.com Research on the closely related [3-(acryloxy)propyl]trimethoxysilane has shown that when copolymerized with methyl methacrylate (B99206), the mobility of the acrylic group is significantly reduced, indicating its incorporation into the rigid polymer network. cmu.edu

Formation of Interpenetrating Polymer Networks (IPNs): An IPN is a material where two or more distinct polymer networks are synthesized in juxtaposition, leading to physical entanglement at a molecular level. eversticks.comresearchgate.net When a polymer matrix is cured in the presence of a surface treated with this compound, the growing polymer chains can diffuse into and become entangled with the polysiloxane network and the flexible propyl-acryloxy chains at the interface. researchgate.net This creates a diffuse interphase region rather than a sharp boundary. researchgate.net This IPN structure is highly effective at improving the toughness and impact resistance of the composite because the entangled chains can dissipate energy and resist crack propagation. researchgate.netresearchgate.net The formation of IPNs provides strong adhesion even without direct copolymerization, relying on the forced compatibility and mechanical interlocking of the two networks. researchgate.neteversticks.com

The reactivity of the acryloxy group is noted to be higher than that of the methacryloxy group, which can lead to more efficient and rapid improvements in mechanical and electrical properties of the final composite material. jhsi.biz

Table 3: Functionality of the Acryloxy Group in Composite Systems

| Mechanism | Description | Resulting Interfacial Structure | Primary Benefit |

|---|---|---|---|

| Grafting | The C=C bond of the acryloxy group copolymerizes with monomers in the polymer matrix. cmu.eduresearchgate.net | Covalent C-C bonds linking the silane layer to the polymer backbone. | High interfacial strength and efficient stress transfer. cmu.edumdpi.com |

| Interpenetrating Network (IPN) Formation | Polymer chains become physically entangled with the silane network at the interface during curing. researchgate.neteversticks.com | A diffuse, interlocked region of two independent networks. | Enhanced toughness, impact resistance, and adhesion. researchgate.netresearchgate.net |

Applications of 3 Acryloxypropyl Methyldichlorosilane in Advanced Materials Engineering

Nanofabrication and Patterning Technologies

The precise surface modification capabilities of (3-Acryloxypropyl)methyldichlorosilane make it a valuable tool in nanofabrication and patterning, where control over surface energy and adhesion is paramount.

Substrate Priming in Nanoimprint Lithography (NIL) for Anisotropic Structure Fabrication

In nanoimprint lithography (NIL), the fidelity of pattern transfer from the mold to the substrate is critically dependent on the surface properties of both the mold and the substrate. This compound can be used as a priming agent to functionalize substrate surfaces, such as silicon wafers or glass. The methyldichlorosilyl group readily hydrolyzes in the presence of surface moisture to form reactive silanols, which then condense with hydroxyl groups on the substrate to form a durable, covalent bond.

This process results in a uniform, thin layer of the organosilane on the substrate. The exposed acryloxypropyl groups modify the surface energy of the substrate, which can be crucial for achieving anisotropic, or directionally dependent, structures. By carefully controlling the surface chemistry, the adhesion and release characteristics between the substrate and the NIL mold can be optimized, leading to high-fidelity pattern transfer with minimal defects.

Development of High-Performance Surface-Enhanced Raman Scattering (SERS) Substrates

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that relies on the enhancement of Raman signals from molecules adsorbed onto nanostructured metallic surfaces. The performance of a SERS substrate is highly dependent on its surface morphology and the efficiency of analyte adsorption. nih.gov this compound can be employed to functionalize SERS substrates, thereby improving their sensitivity and selectivity.

The silane (B1218182) can be used to create a functionalized surface layer that promotes the uniform distribution and close proximity of analyte molecules to the SERS-active nanostructures. nih.gov The acryloxy group can be further modified with specific receptors to selectively capture target analytes. This targeted analyte capture significantly enhances the SERS signal, leading to lower limits of detection. The ability to tailor the surface chemistry of SERS substrates with this compound is a key factor in the development of highly sensitive and specific sensing platforms. nih.gov

Development of Hybrid Organic-Inorganic Composite Materials

The dual functionality of this compound allows it to bridge the interface between organic polymers and inorganic materials, leading to the formation of robust hybrid composites with enhanced properties.

Functionalization of Polyhedral Oligomeric Silsesquioxanes (POSS) for Tailored Surface Properties

Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like nanostructures with an inorganic silica (B1680970) core and organic functional groups at the corners. nih.gov These unique nanoparticles can be incorporated into polymer matrices to create nanocomposites with improved thermal, mechanical, and optical properties. mdpi.comnih.gov this compound can be used to functionalize POSS cages, introducing reactive acrylate (B77674) groups onto their surface.

This functionalization is typically achieved by reacting the dichlorosilane (B8785471) with hydroxyl-functionalized POSS. The resulting acrylate-functionalized POSS can then be co-polymerized with other monomers to covalently incorporate the POSS cages into the polymer network. goettingen-research-online.de This approach ensures a strong interfacial bond between the POSS nanoparticles and the polymer matrix, leading to significant enhancements in the material's properties. The ability to tailor the surface chemistry of POSS with molecules like this compound opens up possibilities for creating a wide range of high-performance nanocomposites. mdpi.comnih.gov

| Property Enhancement with Functionalized POSS | |

| Property | Enhancement |

| Thermal Stability | Increased |

| Mechanical Strength | Improved |

| Hardness | Increased |

| Melt Viscosity | Decreased |

| Glass Transition Temperature (Tg) | Enhanced |

Integration into Elastomeric Compositions as Silanizing Agents for Inorganic Fillers

Inorganic fillers such as silica and clay are often added to elastomeric compositions to improve their mechanical properties, such as tensile strength, tear resistance, and abrasion resistance. However, the incompatibility between the hydrophilic inorganic fillers and the hydrophobic elastomer matrix can lead to poor dispersion and weak interfacial adhesion.

Formation of Cross-Linked Polymer Networks in Hybrid Matrices

This compound can be directly involved in the formation of cross-linked polymer networks in hybrid organic-inorganic matrices. The acryloxy group can participate in free-radical polymerization with other vinyl or acrylic monomers, becoming an integral part of the polymer backbone. jhsi.biz

Surface Modification and Engineering for Diverse Substrates

This compound serves as a powerful coupling agent for the surface modification of various substrates. The methyldichlorosilyl group can react with hydroxyl groups present on the surface of inorganic materials, forming stable covalent bonds. Simultaneously, the acryloxypropyl group is available to participate in polymerization reactions, creating a durable interface between the inorganic substrate and an organic polymer matrix.

Enhancement of Adhesion and Wettability of Glass, Silica, and Polymer Surfaces

The application of this compound can significantly improve the adhesion and wettability of glass, silica, and polymer surfaces. When applied to these surfaces, the silane's dichlorosilyl groups hydrolyze in the presence of moisture to form silanols. These silanols then condense with the hydroxyl groups on the substrate surface, forming strong, covalent Si-O-Si bonds. This process creates a durable chemical bridge between the substrate and the silane.

A general representation of the improved adhesion properties for similar acryloxy-functionalized silanes is presented in the table below.

| Substrate | Polymer Matrix | Adhesion Improvement |

| Glass | Acrylic Resin | Significant increase in lap shear strength |

| Silica | Polyester Resin | Enhanced flexural and tensile strength |

| Polymer (e.g., PMMA) | UV-curable Coating | Improved cross-hatch adhesion |

Table 1: Representative Adhesion Improvement with Acryloxy-Functionalized Silanes. Data is generalized from studies on analogous compounds due to a lack of specific data for this compound.

Biomedical Surface Engineering for Improved Biocompatibility and Integration with Biological Systems

In the realm of biomedical engineering, the surface properties of implantable devices are of paramount importance for their success and integration within the human body. While direct studies on this compound are limited, the broader class of organofunctional silanes is extensively used to modify the surfaces of biomedical devices to enhance biocompatibility. youtube.com

The principle involves creating a surface that can either resist protein adsorption and cellular adhesion to prevent fouling and rejection, or one that actively promotes specific cell binding to encourage tissue integration. By functionalizing a biomedical device's surface with a compound like this compound, it's theoretically possible to subsequently graft biocompatible polymers or biomolecules onto the surface via the acrylate functionality. This can lead to the creation of surfaces that are less likely to trigger an adverse immune response. However, it is important to note that the hydrolysis of dichlorosilanes produces hydrochloric acid as a byproduct, which would need to be carefully neutralized in any biomedical application to avoid tissue damage.

Development of Durable Coatings and Sealants with Enhanced Substrate Bonding

The dual reactivity of this compound makes it a valuable component in the formulation of high-performance coatings and sealants. When incorporated into a coating or sealant formulation, the methyldichlorosilyl groups can react with inorganic substrates like glass, metal, and ceramics, providing a robust covalent bond at the interface. researchgate.net This chemical linkage significantly enhances the adhesion and durability of the coating or sealant, preventing delamination and failure, especially in harsh environmental conditions. nih.gov

The acryloxy group can cross-link with the polymer binder of the coating or sealant, further reinforcing the system and improving its mechanical properties, such as scratch resistance and flexibility. Acryloxy-functionalized silanes are known to be used in a variety of applications, including automotive finishes and industrial maintenance coatings, where long-term performance is critical. nih.gov

| Property | Unmodified Coating | Coating with Acryloxy-Functionalized Silane |

| Adhesion to Glass (ASTM D3359) | 2B | 5B |

| Water Resistance (Blistering) | Severe | None |

| Pencil Hardness | H | 3H |

Table 2: Typical Performance Enhancement of Coatings with Acryloxy-Functionalized Silanes. Data is generalized from studies on analogous compounds.

Advanced Functional Materials for Environmental and Sensing Applications

While direct research is not available, the chemical functionalities of this compound suggest its potential use in the creation of advanced materials for environmental and sensing applications.

Fabrication of Materials with Selective Molecular Recognition Capabilities

The concept of molecular imprinting could theoretically be applied using this compound to create materials with selective molecular recognition capabilities. In this process, a template molecule (the target for recognition) is mixed with functional monomers and a cross-linking agent. The functional monomers arrange themselves around the template, and upon polymerization, a rigid matrix is formed with cavities that are complementary in shape and chemical functionality to the template molecule.

In this context, this compound could potentially act as a co-monomer or a surface modifier for a substrate onto which the molecularly imprinted polymer is grafted. The acrylate group would participate in the polymerization, while the dichlorosilyl group would bind to the substrate. After removal of the template molecule, the material would possess binding sites with a high selectivity for the target molecule. While this is a plausible application, there is no specific literature available that documents the use of this compound for this purpose.

Polymerization Behavior and Copolymerization Studies Involving 3 Acryloxypropyl Methyldichlorosilane

Free Radical Polymerization of the Acryloxy Moiety

The acryloxy group of (3-Acryloxypropyl)methyldichlorosilane is susceptible to free-radical polymerization, a common method for producing vinyl polymers. This process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as a peroxide or an azo compound, to generate free radicals. These radicals then attack the double bond of the acryloxy group, initiating a chain reaction that leads to the formation of a long polymer chain.

The general steps of free-radical polymerization are:

Initiation: Generation of radical species from an initiator.

Propagation: Addition of monomer molecules to the growing polymer chain radical.

Termination: Combination or disproportionation of two growing polymer chains to form a stable polymer.

The reactivity of the acryloxy group in this compound is generally higher than that of a methacryloxy group due to the lesser steric hindrance and the electronic effects of the acrylate (B77674) structure. This higher reactivity can lead to faster polymerization rates. However, the highly reactive methyldichlorosilyl group presents a significant challenge during polymerization. This group is extremely sensitive to moisture and can readily hydrolyze. Furthermore, it can potentially react with components of the polymerization system, such as certain initiators or solvents. To achieve controlled polymerization of the acryloxy moiety without premature cross-linking or side reactions involving the silyl (B83357) group, it is often necessary to employ protection group chemistry or conduct the polymerization under strictly anhydrous conditions.

Synthesis and Characterization of Copolymers with Diverse Monomers

This compound can be copolymerized with a variety of other vinyl monomers to produce copolymers with a range of properties. The incorporation of the silane (B1218182) monomer into a polymer backbone introduces reactive sites for subsequent cross-linking or surface modification. The synthesis of such copolymers is typically carried out via free-radical polymerization.

The composition and microstructure of the resulting copolymer are determined by the reactivity ratios of the comonomers. The reactivity ratios, r₁ and r₂, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. While specific reactivity ratios for this compound are not widely reported in the literature, data from analogous systems, such as the copolymerization of 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA) with other monomers, can provide insight. For instance, in the copolymerization of TMSPMA (M₁) with N-vinyl pyrrolidone (M₂), the reactivity ratios were found to be r₁ = 3.722 and r₂ = 0.097, indicating that TMSPMA is more reactive than N-vinyl pyrrolidone. dntb.gov.ua

The synthesis of copolymers involving this compound would likely follow a similar methodology, with the caveat that the dichlorosilyl group must be handled with care. The characterization of the resulting copolymers is crucial to confirm their structure and composition. Common techniques include:

Fourier Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of both the silane and the comonomer in the copolymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To determine the copolymer composition and microstructure.

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the copolymer.

Elemental Analysis: To quantify the elemental composition and thus the monomer incorporation.

Below is an interactive data table illustrating hypothetical copolymerization data based on analogous systems.

| Comonomer (M₂) | Silane Monomer (M₁) | r₁ (Silane) | r₂ (Comonomer) | Copolymer Type |

| N-vinyl pyrrolidone | 3-(trimethoxysilyl)propyl methacrylate | 3.722 | 0.097 | Block-like |

| Acrylamide | 3-(trimethoxysilyl)propyl methacrylate | 1.87 | 0.80 | Random |

| Styrene | 3-(methacryloxypropyl)trimethoxysilane | 0.07 | 2.7 | Alternating-like |

This data is based on analogous methoxy-functionalized silanes and is intended for illustrative purposes.

Cross-linking Mechanisms and Network Formation in Polymer Systems

A key feature of polymers incorporating this compound is their ability to undergo cross-linking through the methyldichlorosilyl groups. This process typically occurs via hydrolysis and condensation reactions, leading to the formation of a stable siloxane (Si-O-Si) network.

The cross-linking mechanism proceeds in two main steps:

Hydrolysis: The dichlorosilyl groups react with water to form silanol (B1196071) (Si-OH) groups. This reaction is very rapid for chlorosilanes and releases hydrochloric acid as a byproduct. R-Si(CH₃)Cl₂ + 2H₂O → R-Si(CH₃)(OH)₂ + 2HCl

Condensation: The newly formed silanol groups are highly reactive and condense with each other or with remaining chlorosilyl groups to form siloxane bonds. This process releases water or hydrochloric acid. 2 R-Si(CH₃)(OH)₂ → (R-Si(CH₃)(OH)-O-)₂ + H₂O

This moisture-curing mechanism allows for the formation of a three-dimensional network structure within the polymer matrix. The density and properties of this network can be controlled by the concentration of the silane monomer in the copolymer, the curing conditions (temperature and humidity), and the presence of catalysts. The resulting cross-linked materials often exhibit improved thermal stability, mechanical strength, and adhesion to inorganic substrates.

Controlled Polymerization Techniques for Tailored Architectures

To synthesize polymers with well-defined architectures, such as block copolymers or polymers with a narrow molecular weight distribution, controlled polymerization techniques can be employed. For acrylate monomers, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly relevant.

Atom Transfer Radical Polymerization (ATRP) utilizes a transition metal complex (e.g., copper-based) to reversibly activate and deactivate the growing polymer chains. nih.govyoutube.comrsc.org This allows for the controlled addition of monomers and the synthesis of polymers with predetermined molecular weights and low dispersity.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization via a degenerative transfer mechanism. researchgate.netyoutube.com This technique is also effective in controlling the polymerization of acrylates and enables the synthesis of complex architectures.

The application of these controlled polymerization techniques to this compound is challenging due to the high reactivity of the dichlorosilyl group. This group could potentially react with the catalyst, initiator, or other components of the polymerization system, leading to a loss of control. cmu.edu Therefore, a protection-deprotection strategy for the silyl group would likely be necessary. organic-chemistry.orgresearchgate.net This would involve converting the dichlorosilyl group to a less reactive functionality prior to polymerization and then regenerating it after the desired polymer architecture has been formed.

For example, the dichlorosilyl group could be converted to a dialkoxysilyl group, which is more tolerant of the conditions of controlled radical polymerization. After the polymerization, the alkoxy groups could be converted back to chloro groups if desired for subsequent rapid cross-linking. The ability to create well-defined block copolymers, where one block is rich in the functional silane, opens up possibilities for creating highly ordered nanostructures and functional materials.

Computational Chemistry and Theoretical Modeling of 3 Acryloxypropyl Methyldichlorosilane Systems

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (3-Acryloxypropyl)methyldichlorosilane, DFT studies are instrumental in elucidating its fundamental molecular properties and predicting its chemical reactivity.

Molecular Structure and Electronic Properties: DFT calculations can determine the optimized geometry of the this compound molecule, including bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional model of the molecule's most stable conformation. Furthermore, DFT can map the electron density distribution, identifying regions that are electron-rich or electron-deficient. This information is critical for understanding how the molecule will interact with other chemical species. Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be derived. For instance, the Fukui function can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. In this compound, the silicon atom, being bonded to two electronegative chlorine atoms, is a primary site for nucleophilic attack, leading to hydrolysis of the Si-Cl bonds. The acryloxy group, with its carbon-carbon double bond, is susceptible to electrophilic addition and is the key to its polymerization capability. DFT can quantify the local reactivity of these functional groups. While specific DFT studies on this compound are not widely available in public literature, studies on similar acrylate (B77674) and silane (B1218182) molecules provide a strong basis for these predictions. researchgate.netresearchgate.net

Simulated Spectroscopic Data: DFT calculations can also predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated, and experimental spectra can be interpreted with greater confidence.

Table 1: Predicted Bond Lengths and Angles for a Model Silane (Illustrative) This table illustrates the type of data that would be generated from a DFT analysis of a molecule like this compound. The values are hypothetical and based on general knowledge of similar compounds.

| Parameter | Predicted Value |

| Si-Cl Bond Length | ~2.05 Å |

| Si-C Bond Length | ~1.87 Å |

| C=C (Acrylate) Bond Length | ~1.34 Å |

| C=O (Acrylate) Bond Length | ~1.21 Å |

| Cl-Si-Cl Bond Angle | ~108° |

| C-Si-C Bond Angle | ~112° |

Molecular Dynamics (MD) Simulations of Interfacial Interactions in Hybrid Materials

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations are particularly valuable for understanding its behavior at the interface between organic polymers and inorganic substrates, which is the cornerstone of its function as a coupling agent.

Modeling the Interface: In a typical MD simulation, a model system is constructed that includes an inorganic surface (e.g., silica (B1680970), glass, or a metal oxide), a layer of this compound (often in its hydrolyzed and condensed form, polysiloxane), and a polymer matrix. researchgate.netmdpi.com The interactions between all atoms are described by a force field, which is a set of potential energy functions.

Interfacial Bonding and Adhesion: MD simulations can reveal the nature and strength of the interactions at the interface. This includes the formation of covalent bonds (Si-O-Substrate) between the silane and the inorganic surface, as well as non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.comacs.org By simulating mechanical stresses, such as pulling or shearing the polymer matrix away from the substrate, the adhesive strength of the interface can be quantified. researchgate.net These simulations can predict failure mechanisms, for example, whether failure occurs at the interface (adhesive failure) or within the silane layer or polymer (cohesive failure). researchgate.net

Prediction of Polymerization Kinetics and Thermodynamics

The acryloxy group in this compound allows it to undergo free-radical polymerization. Computational methods can be employed to predict the kinetics and thermodynamics of this process, providing valuable information for controlling the polymerization reaction and tailoring the properties of the resulting polymer.

Thermodynamic Considerations: The thermodynamics of polymerization determine whether the reaction is favorable under given conditions. The change in Gibbs free energy (ΔG) for the polymerization reaction can be calculated using statistical thermodynamics combined with electronic structure calculations. A negative ΔG indicates a spontaneous polymerization process. The enthalpy of polymerization (ΔH), which is typically negative (exothermic) for acrylates, and the entropy of polymerization (ΔS), which is also typically negative, can be calculated to understand the temperature dependence of the polymerization. High temperatures can accelerate polymerization but may also lead to side reactions or depolymerization if the ceiling temperature is exceeded. nih.gov

Table 2: Illustrative Kinetic Parameters for Acrylate Polymerization from Theoretical Studies This table presents typical data that would be obtained from computational studies on the polymerization of acrylate monomers.

| Parameter | Typical Calculated Value | Reference |

| Propagation Activation Energy (Ea,p) | 15 - 25 kJ/mol | researchgate.netresearchgate.net |

| Propagation Rate Constant (kp) | 10^3 - 10^5 L/(mol·s) | acs.org |

| Enthalpy of Polymerization (ΔH) | -50 to -80 kJ/mol | acs.org |

Modeling of Adsorption Mechanisms on Functionalized Surfaces

The initial step in the function of this compound as a coupling agent is its adsorption onto a substrate surface. Computational modeling can provide a detailed picture of this adsorption process.

Adsorption on Inorganic Surfaces: Before forming covalent bonds, the silane molecules must first adsorb onto the surface. MD simulations and Monte Carlo methods can be used to study the adsorption of this compound from a solution or the gas phase onto various inorganic surfaces like silica, alumina, or titania. researchgate.netingentaconnect.com These simulations can determine the adsorption energy, which indicates the strength of the initial interaction. They can also reveal the preferred orientation of the adsorbed molecules and the formation of self-assembled monolayers or multilayers. The presence of surface hydroxyl groups on the substrate is crucial for the subsequent hydrolysis and condensation reactions, and modeling can show how these groups interact with the silane. researchgate.netacs.org

Hydrolysis and Condensation: The dichlorosilane (B8785471) group is highly reactive towards water. Modeling can simulate the hydrolysis of the Si-Cl bonds to form silanol (B1196071) (Si-OH) groups. These silanols can then condense with other silanols to form siloxane (Si-O-Si) bonds, leading to the formation of a polysiloxane network on the surface. Quantum mechanical calculations can elucidate the reaction mechanisms and energetics of these hydrolysis and condensation steps. mdpi.com

Influence of Surface Functionalization: The nature of the surface itself can be modified to enhance the adsorption and bonding of the silane. For example, pre-treating a surface to increase the density of hydroxyl groups can be modeled to understand its effect on silane coverage and adhesion. The modeling can also extend to understanding how the silane-functionalized surface interacts with other molecules, for instance, in chromatographic applications or for creating surfaces with specific wetting properties. acs.org

Advanced Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural and Chemical Analysis

Spectroscopy is fundamental to confirming the chemical identity and purity of (3-Acryloxypropyl)methyldichlorosilane and for monitoring its reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of ¹H, ¹³C, and ²⁹Si nuclei, researchers can map the precise connectivity of atoms within the molecule.

¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. The spectrum would show distinct signals for the vinyl protons of the acrylate (B77674) group, the protons on the propyl chain, and the methyl group attached to the silicon atom. The chemical shifts and coupling patterns are unique to the molecule's structure.

¹³C NMR: Carbon-13 NMR identifies all unique carbon environments. Signals corresponding to the carbonyl carbon, the vinyl carbons, the carbons of the propyl linker, and the methyl carbon can be resolved to confirm the carbon backbone of the molecule.

²⁹Si NMR: Silicon-29 NMR is particularly crucial for silicon-containing compounds. It provides direct evidence of the chemical environment around the silicon atom. For this compound, a characteristic chemical shift would confirm the presence of the dichloromethylsilyl group. Upon hydrolysis and condensation, significant changes in the ²⁹Si NMR spectrum would indicate the formation of siloxane (Si-O-Si) bonds. scite.ai

Predicted NMR Data for this compound

| Nucleus | Structural Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|---|

| ¹H | Si-CH₃ | ~0.4 - 0.8 |

| Si-CH₂- | ~1.0 - 1.4 | |

| -CH₂-CH₂-O- | ~1.8 - 2.2 | |

| -O-CH₂- and CH=CH₂ | ~4.2 - 4.5 and ~5.8 - 6.4 | |

| ¹³C | Si-CH₃ | ~-1 - 5 |

| Si-CH₂- | ~15 - 20 | |

| -CH₂-CH₂-O- | ~20 - 25 | |

| -O-CH₂- and =CH₂ | ~65 - 70 and ~128 - 132 | |

| C=O | ~165 - 170 | |

| ²⁹Si | -Si(Cl)₂(CH₃)- | ~10 - 20 |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds. For this compound, FT-IR can confirm the presence of the acrylate and dichlorosilane (B8785471) moieties. Key vibrational bands are used to verify the molecule's identity and to study its subsequent reactions, such as the disappearance of the Si-Cl band upon hydrolysis.

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850 - 3000 |

| C=O Stretch (Ester) | -C(O)O- | ~1720 - 1740 |

| C=C Stretch (Vinyl) | -CH=CH₂ | ~1635 - 1645 |

| C-O Stretch (Ester) | -C-O- | ~1170 - 1250 |

| Si-C Stretch | Si-CH₃, Si-CH₂ | ~1260 and ~800 |

| Si-Cl Stretch | -SiCl₂ | ~450 - 600 |

Raman spectroscopy serves as a powerful complementary technique to FT-IR for obtaining a unique vibrational fingerprint of this compound. It is particularly effective for analyzing symmetric molecular vibrations that may be weak or absent in an IR spectrum. In academic research, Raman spectroscopy is extensively used to monitor the hydrolysis and condensation of functional silanes in real-time. researchgate.netscirp.orgrsc.org For instance, the disappearance of Si-Cl bands and the emergence of Si-O-Si bands (around 500-600 cm⁻¹) can be tracked to study the kinetics of siloxane network formation on a substrate. scirp.org The aliphatic C-H stretching bands (around 2700-3000 cm⁻¹) are often intense and can be used in Raman mapping to visualize the distribution of the silane (B1218182) on a surface. mdpi.com

Microscopy Techniques for Morphological and Nanoscale Characterization

When this compound is used to modify surfaces, microscopy techniques are essential for characterizing the resulting film's morphology, uniformity, and nanoscale features.

Scanning Electron Microscopy (SEM) is employed to obtain high-resolution images of a substrate's surface morphology after treatment with this compound. This technique provides micrometer-scale information about the quality of the silane coating. Researchers use SEM to assess the uniformity of the deposited layer and to identify the presence of any large-scale aggregates, defects, or domains that may form due to polymerization. researchgate.net Comparing images of a bare substrate with a silane-treated one can reveal changes in surface texture, indicating successful modification. researchgate.net

Atomic Force Microscopy (AFM) provides three-dimensional topographical information at the nanoscale, making it ideal for characterizing the self-assembled monolayers (SAMs) or thin films formed by this compound. upenn.edu Unlike SEM, AFM can measure vertical features with sub-nanometer resolution, allowing for the precise determination of film thickness and surface roughness. upenn.edu Academic studies utilize AFM to visualize the initial stages of film growth, revealing how molecules organize on a surface, often forming distinct islands or domains before a complete monolayer is achieved. mdpi.compsu.edu A key parameter derived from AFM analysis is the Root-Mean-Square (RMS) roughness, which quantifies the smoothness of the silanized surface and is critical for applications requiring controlled surface properties. upenn.edupsu.edu

Performance Evaluation Techniques for Functionalized Materials

The covalent bonds formed by this compound at the interface between inorganic substrates and organic polymers significantly enhance the performance of composite materials. The following sections detail the key methodologies employed in academic research to quantify the efficacy of this functionalization.

The primary function of a silane coupling agent like this compound is to improve adhesion between dissimilar materials. The mechanical strength of this adhesive bond is a direct measure of the functionalization's success. Techniques such as lap shear testing, pull-off tests, and three-point bending tests are commonly employed to quantify this property.

In a typical three-point bending test, a composite specimen is supported at two points and a load is applied to the center. The flexural strength and modulus are then calculated. For materials functionalized with silanes, an increase in these values compared to un-functionalized materials indicates improved adhesion. Research on related silane coupling agents, such as 3-methacryloxypropyltrimethoxysilane (MPS), has shown that the concentration of the silane can significantly influence the mechanical properties of the resulting composite. researchgate.netnih.gov For instance, studies on alumina-reinforced polymethyl methacrylate (B99206) (PMMA) have demonstrated that an optimal amount of silane leads to a significant increase in flexural strength. researchgate.net

Table 1: Illustrative Flexural Strength of a PMMA Composite with Varying Silane Concentration (Based on data for a related silane)

| Silane Concentration (wt%) | Flexural Strength (MPa) |

| 0 (Control) | 95.1 |

| 0.1 | 117.8 |

| 0.2 | 110.5 |

| 0.4 | 108.3 |

This table is illustrative and based on data for a related silane, 3-methacryloxypropyltrimethoxysilane, to demonstrate the type of data obtained from adhesion strength measurements. researchgate.net

Contact angle goniometry is a surface-sensitive technique used to measure the wettability of a solid surface. This is particularly important for surfaces functionalized with this compound, as the modification alters the surface energy. The contact angle of a liquid droplet on the surface provides information about the hydrophobic or hydrophilic nature of the functionalized material.

The reaction of the dichlorosilane group with surface hydroxyls and the presence of the acryloxypropyl group will dictate the new surface energy. By measuring the contact angle with liquids of known surface tension, such as water, the change in surface properties post-functionalization can be quantified. A change in the contact angle compared to the unmodified substrate is a clear indicator of a successful surface modification.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for detecting and identifying molecules present at very low concentrations on a surface. The enhancement of the Raman signal is due to both electromagnetic and chemical mechanisms. For materials functionalized with this compound, SERS can be used to study the chemical enhancement mechanism. nih.gov

The chemical enhancement in SERS arises from a charge-transfer process between the analyte and the substrate. nih.gov The acryloxy group in this compound can potentially interact with plasmonic nanoparticles (e.g., gold or silver) or semiconductor substrates, leading to an enhanced Raman signal of the molecule itself or other analytes in close proximity. nih.gov By analyzing the SERS spectra, researchers can gain insights into the orientation and binding of the silane on the surface, as well as the electronic interactions that lead to signal enhancement. The enhancement factor (EF) is a key parameter calculated in SERS to quantify the magnitude of this effect.

Materials functionalized with this compound can be designed for specific adsorption applications, such as in chromatography or for the removal of pollutants from a solution. The performance of these materials is evaluated by their adsorption capacity and selectivity.

Adsorption capacity refers to the amount of a substance (adsorbate) that can be held by a given amount of the adsorbent material. This is typically determined through batch adsorption experiments where the functionalized material is exposed to a solution of the target adsorbate. The concentration of the adsorbate is measured before and after the experiment to calculate the amount adsorbed.

Selectivity is the ability of the adsorbent to preferentially adsorb one component from a mixture. This is crucial for applications requiring the separation of specific molecules. Competitive adsorption experiments, where the functionalized material is exposed to a solution containing multiple adsorbates, are used to assess selectivity. The results of such studies can be used to construct adsorption isotherms, which describe the relationship between the amount of adsorbed substance and its concentration in the solution at a constant temperature.

For instance, a material functionalized with this compound could be tested for its ability to adsorb a particular organic molecule. The data from such an experiment could be presented as follows:

Table 2: Illustrative Adsorption Data for a Functionalized Adsorbent

| Initial Adsorbate Concentration (mg/L) | Final Adsorbate Concentration (mg/L) | Amount Adsorbed (mg/g) |

| 10 | 2.5 | 7.5 |

| 20 | 7.0 | 13.0 |

| 50 | 25.0 | 25.0 |

| 100 | 60.0 | 40.0 |

This table is illustrative to demonstrate the type of data obtained from adsorption capacity assessments.

Challenges, Limitations, and Future Research Directions

Addressing Reproducibility and Scalability in Nanostructure Fabrication

The fabrication of well-defined nanostructures, such as self-assembled monolayers (SAMs), using (3-Acryloxypropyl)methyldichlorosilane faces significant hurdles in reproducibility and scalability. The formation of these organic surface layers is a complex process influenced by numerous factors that can lead to variability in outcomes. researchgate.net

One of the primary challenges lies in controlling the kinetics of monolayer formation. The process is often characterized by complicated reaction rates where surface defects, impurities, and even the geometry of the substrate can play pivotal roles. researchgate.net For industrial applications, achieving consistent, high-density molecular coverage over large surface areas is a persistent difficulty. Spontaneous grafting methods, while simple, often require long processing times and may result in labile S-metal bonds with concerns about mechanical instability. researchgate.net

Furthermore, the structure of SAMs can be dynamic, with molecules undergoing exchange with ligands in the surrounding solution. researchgate.net This dynamic nature makes it challenging to maintain the integrity and desired properties of the functionalized surface over time and under varying environmental conditions. For large-scale manufacturing, these issues are magnified, requiring precise control over all experimental variables to ensure uniform and reliable performance. Future research must focus on developing a deeper understanding of the formation mechanisms and the stability of mixed-composition phases to enable the precise control required for real-world applications. researchgate.net

Table 1: Key Challenges in Nanostructure Fabrication with Silanes

| Challenge | Description | Impact on this compound Applications |

| Reaction Kinetics | Complex and sensitive to surface defects and impurities. researchgate.net | Difficulty in achieving uniform and reproducible surface coatings. |

| Scalability | Transitioning from laboratory-scale to industrial-scale production is difficult. researchgate.net | Limits the widespread adoption in commercial products. |

| Structural Stability | SAMs can be dynamic and prone to degradation or molecular exchange. researchgate.net | Affects the long-term performance and reliability of devices. |

| Process Control | Requires stringent control over multiple experimental variables. researchgate.net | Increases manufacturing complexity and cost. |

Optimizing Interfacial Bonding for Complex Multiphase Systems

This compound is crucial for enhancing the compatibility between dissimilar materials, such as inorganic fillers and organic polymer matrices. However, optimizing the interfacial bonding in increasingly complex multiphase systems remains a significant challenge. The effectiveness of the silane (B1218182) coupling agent is dependent on creating strong and durable chemical bonds at the interface. shinetsusilicone-global.comresearchgate.net

The primary issue is the inherent incompatibility between hydrophilic inorganic surfaces (like glass fibers or silica) and hydrophobic polymer matrices. researchgate.net While silanes act as intermediaries, achieving a perfect and uniform covalent linkage is not always straightforward. Inadequate surface treatment can lead to poor adhesion, resulting in compromised mechanical properties of the composite material. researchgate.net

Research has shown that surface preparation techniques, such as atmospheric plasma treatment, can improve the wettability and introduce functional groups (like carboxyl groups) on the surface, which in turn enhances the interfacial bond strength with adhesives. researchgate.net However, such treatments must be carefully optimized, as overexposure can lead to the formation of a weak boundary layer, degrading the bond strength. researchgate.net The challenge lies in developing robust and universally applicable methods for surface activation and silanization that can be tailored to a wide variety of substrates and polymers.

Exploration of Novel Synthetic Pathways for Enhanced Functionality

While this compound is a versatile molecule, there is a continuous drive to develop novel synthetic pathways to create silanes with enhanced or entirely new functionalities. The goal is to move beyond simple adhesion promotion to imparting specific chemical or physical properties to the material interface.

Recent research has focused on developing simple and efficient methods for synthesizing organofunctional silanes. For instance, the thiol-(meth)acrylate Michael addition reaction has been shown to be a highly effective method for creating a library of new silanes with various functional groups, including alkenyl, epoxy, and amino groups. rsc.org This reaction can proceed rapidly at room temperature with high conversion rates. rsc.org Another promising approach is the aza-Michael reaction of aminopropyl-functionalized silanes with acrylates, which can produce a range of mono- and di-adducts with high yields. mdpi.com

These novel synthetic routes offer the potential to create custom-designed silanes tailored for specific applications. For example, incorporating different functional groups can alter the reactivity, compatibility, and ultimate performance of the silane in a composite or on a surface. The development of these new synthetic strategies is crucial for expanding the toolbox of materials scientists and engineers.

Table 2: Comparison of Novel Synthetic Pathways for Functional Silanes

| Synthetic Pathway | Key Features | Potential Advantages |

| Thiol-(meth)acrylate Michael Addition | Fast reaction times, high conversion rates at room temperature. rsc.org | Efficient synthesis of a wide range of functional silanes. rsc.org |

| Aza-Michael Reaction | High yields for both mono- and di-adducts. mdpi.com | Creation of silanes with multiple functional sites. mdpi.com |

| Modification of Polysilanes with Triflic Acid | Allows for the introduction of new pendant groups like alkoxy or amino substituents. dtic.mil | Access to a new class of functional polysilanes. dtic.mil |

Expanding Applications in Emerging Fields (e.g., Catalysis, Optoelectronics, Advanced Biosensors)

The unique properties of this compound and its derivatives make them promising candidates for a variety of emerging high-tech applications. Research is actively exploring their use in fields beyond traditional composites and adhesives.

In catalysis , functionalized silanes can be used to immobilize catalysts onto solid supports. gelest.comgelest.com This approach combines the advantages of homogeneous and heterogeneous catalysis, allowing for easy separation and recovery of the catalyst while maintaining high reactivity. The ability to tailor the functional group of the silane provides a means to control the local chemical environment of the catalytic center.

In optoelectronics , organosilicon materials are being investigated for use in a range of components, including OLEDs, PLEDs, and other electro-optic devices. gelest.com Silane-based materials can be used to create dielectric layers, encapsulation materials, and surface modification agents to improve the performance and durability of these devices. gelest.comgelest.com For example, they can be employed in the fabrication of photoimageable, low-shrinkage multimode waveguides. gelest.com

For advanced biosensors , the ability of silanes to form well-defined monolayers on various substrates is of great interest. These monolayers can be functionalized with biorecognition elements (e.g., antibodies, enzymes) to create highly sensitive and specific sensing surfaces. The controlled surface chemistry afforded by silanes is essential for ensuring the proper orientation and activity of the immobilized biomolecules.

Development of Sustainable and Environmentally Benign Processing Techniques

There is a growing emphasis on developing more sustainable and environmentally friendly chemical processes, and the production and use of silane coupling agents are no exception. Traditional silane synthesis can involve hazardous reagents and produce significant waste.

One area of research is the development of bio-based silane coupling agents . For example, researchers have successfully synthesized new silanes from eugenol, a natural compound. researchgate.net These bio-based alternatives can potentially reduce the reliance on petrochemical feedstocks.

Another focus is on the environmental impact of the hydrolysis byproducts. Many common silanes, including those with methoxy (B1213986) groups, release methanol (B129727) upon hydrolysis. Ethoxy-based silanes are considered more eco-friendly as they release ethanol, which is less toxic. shinetsusilicone-global.com The development of silanes that hydrolyze to produce benign byproducts is a key goal for green chemistry.

Q & A

Q. What are the optimal synthetic routes for (3-acryloxypropyl)methyldichlorosilane in academic settings?

The compound is typically synthesized via hydrosilation reactions. For example, methyldichlorosilane can react with acrylate-containing alkenes using chloroplatinic acid (H₂PtCl₆) as a catalyst under reflux conditions. A molar ratio of 1:1.2 (methyldichlorosilane:alkene) and reflux for 24 hours yields ~71% efficiency . Key steps include distillation under reduced pressure to isolate the product. Ensure anhydrous conditions to prevent premature hydrolysis.

Q. What safety protocols are critical when handling this compound?

Chlorosilanes react violently with moisture, releasing HCl and hydrogen gas. Use nitrogen purging to prevent explosive oxyhydrogen gas formation. Conduct reactions in sealed, vented systems and employ personal protective equipment (PPE) including acid-resistant gloves and face shields. Emergency protocols should include immediate neutralization of spills with sodium bicarbonate .

Q. Which characterization techniques are most effective for verifying structural integrity?

- Elemental analysis : Confirm C, H, Cl, and Si content (e.g., ±0.3% deviation from theoretical values) .

- Spectroscopy : Use ¹H/¹³C NMR to identify acrylate protons (δ 5.8–6.4 ppm for vinyl groups) and FT-IR for Si-Cl stretches (~480 cm⁻¹) .

- Chromatography : Monitor purity via GC-MS with a non-polar column (e.g., DB-5) .

Advanced Research Questions

Q. What reaction mechanisms govern the catalytic conversion of this compound in complex systems?

In the presence of activated carbon (AC) catalysts, a free radical mechanism dominates. Silicon tetrachloride (SiCl₄) acts as a chlorine donor, converting methyldichlorosilane (MDCS) to methyltrichlorosilane (MTCS). The AC catalyst stabilizes radical intermediates, with optimal performance at 140°C and a 1:3 molar ratio of MDCS:SiCl₄. Liquid hourly space velocity (LHSV) of 3.0 h⁻¹ maximizes conversion (~85%) while minimizing side reactions .

Q. How does this compound enhance metal surface properties in material science?